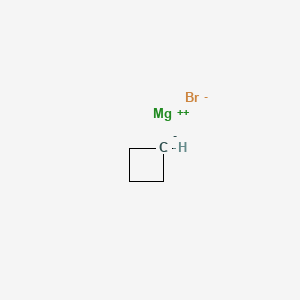

Magnesium;cyclobutane;bromide

Description

Magnesium cyclobutane bromide (hypothetical formula: C₄H₇MgBr) is a specialized Grignard reagent featuring a cyclobutane ring bonded to a magnesium-bromide group. Cyclobutane-containing compounds are notable for their conformational strain due to the four-membered ring, which can influence reactivity and stability in synthetic applications .

Grignard reagents like magnesium cyclobutane bromide are typically synthesized via the reaction of cyclobutyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF), following established protocols for alkyl/aryl magnesium halides . The cyclobutane ring introduces steric and electronic effects that differentiate this reagent from linear or less strained analogues.

Propriétés

IUPAC Name |

magnesium;cyclobutane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUDPBHCPMSJFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456091 | |

| Record name | Magnesium, bromocyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13384-48-0 | |

| Record name | Magnesium, bromocyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium;cyclobutane;bromide is typically prepared by the reaction of cyclobutyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

Cyclobutyl bromide+Magnesium→this compound

The reaction conditions include:

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves:

Reactors: Large-scale reactors equipped with inert gas purging systems

Solvent Recovery: Systems to recover and recycle solvents

Safety Measures: Strict control of moisture and oxygen to prevent side reactions

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium;cyclobutane;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters

Solvents: Anhydrous diethyl ether, THF

Temperature: Typically room temperature to reflux

Acid Workup: Hydrochloric acid or sulfuric acid to protonate the reaction intermediates

Major Products

Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used

Coupled Products: Complex organic molecules with new carbon-carbon bonds

Applications De Recherche Scientifique

Magnesium;cyclobutane;bromide has several applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Involved in the preparation of polymers and advanced materials.

Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry.

Industrial Chemistry: Employed in the large-scale production of fine chemicals and intermediates.

Mécanisme D'action

The mechanism of action of magnesium;cyclobutane;bromide involves its nucleophilic attack on electrophilic centers. The magnesium atom polarizes the carbon-bromine bond, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The general mechanism is as follows:

Formation of the Grignard Reagent: Magnesium inserts into the carbon-bromine bond.

Nucleophilic Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon.

Formation of Alkoxide: The intermediate alkoxide is formed.

Protonation: The alkoxide is protonated to form the final alcohol product.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Key Physical Properties of Magnesium Bromide Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Features |

|---|---|---|---|---|

| Magnesium bromide hexahydrate | MgBr₂·6H₂O | 202.13 | 2.0 (25°C) | Hygroscopic, ionic structure |

| Ethyl magnesium bromide | C₂H₅MgBr | 133.28 | ~1.2 (in THF) | Linear alkyl chain, high nucleophilicity |

| Vinyl magnesium bromide | C₂H₃MgBr | 131.26 | ~1.1 (in THF) | Sp² hybridization, conjugated system |

| Magnesium cyclobutane bromide | C₄H₇MgBr | ~191.34* | ~1.3 (in THF)* | Cyclobutane ring, strained geometry |

*Estimated based on analogous compounds.

- Cyclobutane vs. Linear Chains : The cyclobutane ring imposes a dihedral angle of ~12.8° (observed in strained cyclobutanes) , increasing steric hindrance compared to linear alkyl Grignard reagents. This strain may reduce thermal stability but enhance reactivity in certain reactions.

- Electronic Effects: Cyclobutane's electron-donating/withdrawing properties depend on substituents. For example, CF₃-substituted cyclobutanes exhibit larger dihedral angles and higher oxidation potentials compared to methoxy-substituted analogues .

Table 2: Reactivity Comparison in Common Reactions

- Steric Effects : The cyclobutane ring may hinder nucleophilic attack, as seen in hindered Grignard reagents. For example, tertiary alcohol formation with vinyl magnesium bromide yields 63% efficiency , suggesting similar challenges for the cyclobutane analogue.

- Functionalization Potential: Cyclobutane rings are valued in medicinal chemistry for conformational restriction . Magnesium cyclobutane bromide could enable the synthesis of strained bioactive molecules, such as γ-cyclobutane amino acids .

Comparison with Other Magnesium Halides

- Magnesium Oxybromides (MOB-318/518) : These compounds feature Mg–O–Br bonding rather than direct Mg–C bonds. They exhibit higher thermal stability (suitable for cement composites) but lack the nucleophilic carbon center critical for Grignard reactivity .

- Magnesium Molybdate (MgMoO₄): An inorganic salt with distinct applications in catalysis (e.g., oxidative dehydrogenation of alkanes ), contrasting sharply with the organic synthesis focus of Grignard reagents.

Research Findings and Challenges

- Synthetic Limitations : Base treatments may compromise diastereoselectivity in cyclobutane derivatives, as observed in related systems .

- Characterization : Single-crystal X-ray analysis is critical for confirming cyclobutane-containing structures, as demonstrated for sulfone derivatives .

- Safety : Handling reactive magnesium compounds requires stringent protocols, including anhydrous conditions and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.